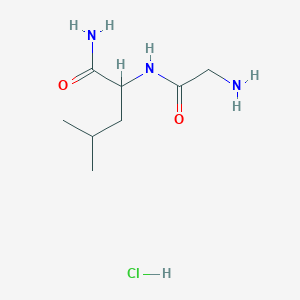![molecular formula C12H9F2NO B15129460 [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol](/img/structure/B15129460.png)
[6-(2,4-Difluorophenyl)pyridin-3-YL]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-(2,4-Difluorophenyl)pyridin-3-YL]methanol is a chemical compound with the molecular formula C12H9F2NO It is a derivative of pyridine, featuring a difluorophenyl group at the 6-position and a methanol group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol typically involves the reaction of 2,4-difluorobenzaldehyde with 3-pyridylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The final product is purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
化学反应分析
Types of Reactions
[6-(2,4-Difluorophenyl)pyridin-3-YL]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [6-(2,4-Difluorophenyl)pyridin-3-YL]carboxylic acid, while nucleophilic substitution can produce various substituted pyridine derivatives .
科学研究应用
Chemistry
In chemistry, [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool for understanding receptor-ligand interactions and developing new therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders .
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications requiring high thermal and chemical stability .
作用机制
The mechanism of action of [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the binding affinity of the compound to its target, while the pyridine ring can facilitate interactions with specific amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Similar in structure but lacks the methanol group, which can affect its reactivity and binding properties.
6-(2,4-Difluorophenyl)pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a methanol group, which can influence its chemical and biological properties.
6-(2,4-Difluorophenyl)pyridine-3-carbaldehyde: Features an aldehyde group, which can undergo different chemical reactions compared to the methanol group.
Uniqueness
The presence of both the difluorophenyl and methanol groups in [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol makes it unique among similar compounds. This combination of functional groups can enhance its reactivity and binding properties, making it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C12H9F2NO |
|---|---|
分子量 |
221.20 g/mol |
IUPAC 名称 |
[6-(2,4-difluorophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H9F2NO/c13-9-2-3-10(11(14)5-9)12-4-1-8(7-16)6-15-12/h1-6,16H,7H2 |
InChI 键 |
KCPIFCAYKASNBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-Benzodioxol-5-yl)-6-ethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B15129377.png)
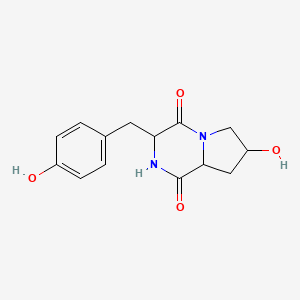

![2-amino-9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenyl-methoxy]methyl]-4-hydroxy-3-methoxy-tetrahydrofuran-2-yl]-1H-purin-6-one](/img/structure/B15129389.png)

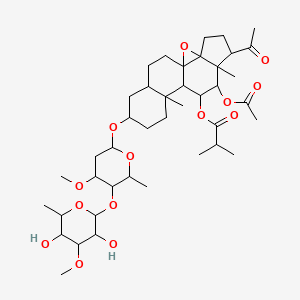
![6-[2-[2-(2,4-Dichlorophenoxy)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15129406.png)
![2-Phenyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B15129408.png)
![3a,8-Bis(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B15129430.png)
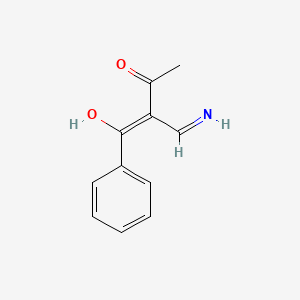
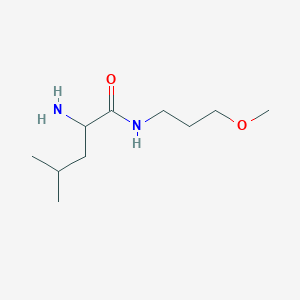
![ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-dodecahydropyrazino[1,2-a]indol-2-yl]pentanoate](/img/structure/B15129454.png)
![3-[6,9a,9b-Trimethyl-3-(2-methyl-5-oxooxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15129476.png)
